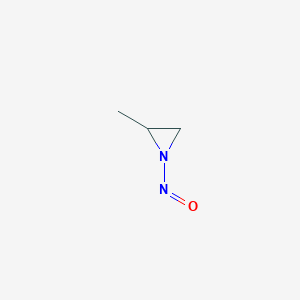
2-Methyl-1-nitrosoaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitrosoaziridine is a chemical compound with the molecular formula C₃H₆N₂O It is characterized by a three-membered aziridine ring with a nitroso group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-nitrosoaziridine typically involves the reaction of aziridines with nitrosating agents. One common method includes the reaction of 2-methylaziridine with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-nitrosoaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The nitroso group can be reduced to an amine or oxidized to a nitro group under specific conditions.
Substitution Reactions: The methyl group can participate in substitution reactions, especially under the influence of strong bases or acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Amines: From nucleophilic ring-opening with amines
Alcohols and Thiols: From nucleophilic ring-opening with alcohols and thiols
Nitro Compounds: From oxidation of the nitroso group
Amines: From reduction of the nitroso group
Scientific Research Applications
2-Methyl-1-nitrosoaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitrosoaziridine involves the reactivity of its aziridine ring and nitroso group. The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is a target for nucleophiles, leading to the formation of various products.
Redox Reactions:
Comparison with Similar Compounds
2-Methyl-1-nitrosoaziridine can be compared with other aziridine derivatives and nitroso compounds:
Similar Compounds:
Uniqueness: The presence of the aziridine ring provides high strain energy, driving ring-opening reactions, while the nitroso group offers redox activity, making it versatile in various chemical transformations .
Properties
CAS No. |
142267-52-5 |
|---|---|
Molecular Formula |
C3H6N2O |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2-methyl-1-nitrosoaziridine |
InChI |
InChI=1S/C3H6N2O/c1-3-2-5(3)4-6/h3H,2H2,1H3 |
InChI Key |
QHWOWVOMYXLTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


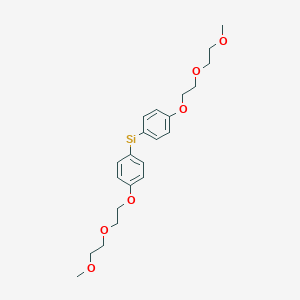
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)
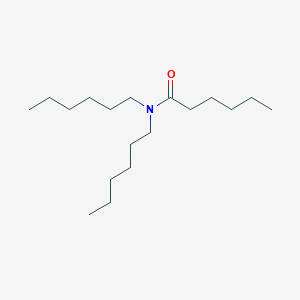
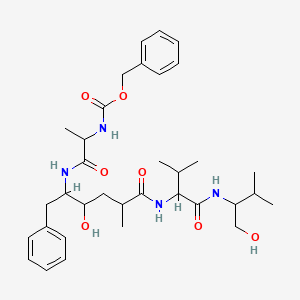
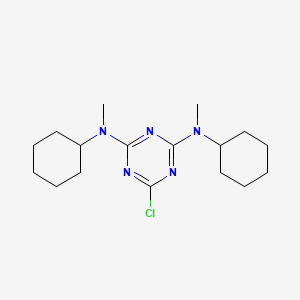

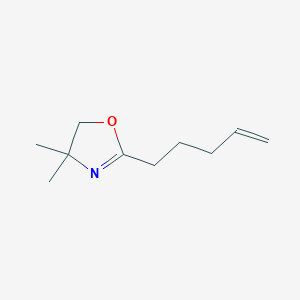

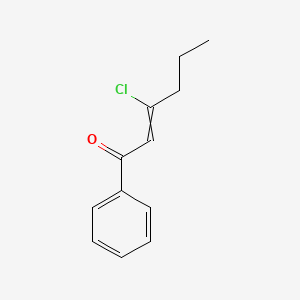
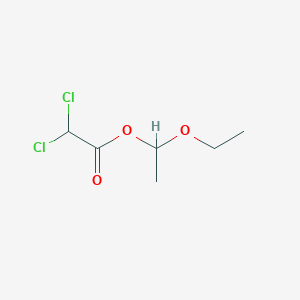
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
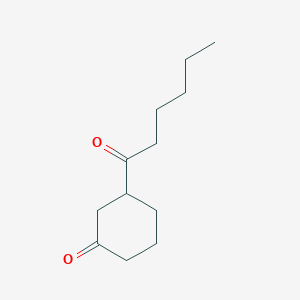

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
